molecular formula C28H46N2O5 B613643 Boc-Metyr(Me)-OH DCHA CAS No. 135103-27-4

Boc-Metyr(Me)-OH DCHA

Cat. No. B613643
M. Wt: 490.68
InChI Key: WLGWIMOMDIMBKW-ZOWNYOTGSA-N
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Description

“Boc-Metyr(Me)-OH DCHA” seems to be a compound involving an amino acid derivative. “Boc” refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine group . “Metyr(Me)” could refer to a modified tyrosine amino acid, and “OH DCHA” might refer to a hydroxyl group and dicyclohexylamine, respectively .

Molecular Structure Analysis

The molecular structure would depend on the specific modifications represented by “Metyr(Me)” and “OH DCHA”. The Boc group would add a tert-butoxycarbonyl structure to the molecule .

Chemical Reactions Analysis

The Boc group can be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid), allowing for further reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure of the molecule. The Boc group generally makes compounds more lipophilic .

Scientific Research Applications

Dynamic Combinatorial Chemistry (DCC)

Dynamic combinatorial chemistry has been a focal point of research, providing insights into enzyme inhibition through the reversible formation of boronate esters. This approach has proven beneficial in identifying ligands for biomacromolecules, employing reactions suitable for aqueous solutions and enabling the study of complex molecular systems (Leung et al., 2011). Additionally, DCC serves as a tool for facilitating the identification of inhibitors for protein targets, underscoring its utility in drug discovery and the development of therapeutic agents (Mondal & Hirsch, 2015).

Synthesis of Organic/Inorganic Hybrid Materials

The creation of silica–triazine hybrids through the reaction of silanol groups with specific chloro-triazine compounds and subsequent acylation demonstrates the versatility of Boc-protected amino acids in material science. These hybrids have shown to effectively reduce friction, providing insights into the development of novel materials for tribological applications (Kaminski et al., 2006).

Catalysis and Chemical Reactions

Research into the catalytic potential of C-doped boron nitride fullerenes for methanol dehydrogenation illustrates the importance of novel catalysts in chemical transformations. These studies have revealed that such catalysts can effectively lower activation energy barriers, facilitating more efficient reaction pathways (Esrafili & Nurazar, 2014).

Environmental Applications

In environmental science, the utilization of boron-doped diamond electrodes for the degradation of pollutants highlights the role of advanced materials in water treatment. These electrodes have been effective in the complete mineralization of contaminants, offering a promising approach to addressing pollution (Polcaro et al., 2004).

Safety And Hazards

Safety and hazards would depend on the specific compound. Generally, care should be taken when handling any chemical compounds, especially if they are intended for use in biological systems .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,13H,10H2,1-5H3,(H,18,19);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGWIMOMDIMBKW-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673998
Record name N-(tert-Butoxycarbonyl)-N,O-dimethyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Metyr(Me)-OH DCHA

CAS RN

135103-27-4
Record name N-(tert-Butoxycarbonyl)-N,O-dimethyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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